molecular formula C9H10F3NO B14900535 (1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine

(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine

Cat. No.: B14900535
M. Wt: 205.18 g/mol
InChI Key: AJYKNDKNBLQOOB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of difluoromethoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where trifluoromethylating agents such as CF3SO2Na are employed . These reactions are known for their good functional group tolerance and mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance binding affinity and selectivity, allowing the compound to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.

    1-(2-(Trifluoromethoxy)-5-fluorophenyl)ethan-1-amine: A similar compound with a trifluoromethoxy group instead of difluoromethoxy, which can affect its reactivity and interactions.

    1-(2-(Difluoromethoxy)-4-fluorophenyl)ethan-1-amine: A positional isomer with the fluorine atom in a different position, potentially altering its chemical and biological properties.

Uniqueness

®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine is unique due to its specific combination of functional groups and chiral center, which can confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine

InChI

InChI=1S/C9H10F3NO/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1

InChI Key

AJYKNDKNBLQOOB-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)OC(F)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.